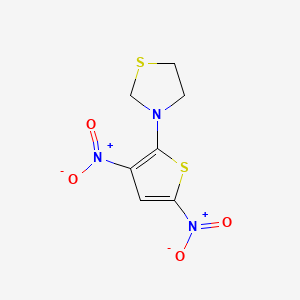

3-(3,5-Dinitro-2-thienyl)thiazolidine

Description

Structure

3D Structure

Properties

CAS No. |

52431-29-5 |

|---|---|

Molecular Formula |

C7H7N3O4S2 |

Molecular Weight |

261.3 g/mol |

IUPAC Name |

3-(3,5-dinitrothiophen-2-yl)-1,3-thiazolidine |

InChI |

InChI=1S/C7H7N3O4S2/c11-9(12)5-3-6(10(13)14)16-7(5)8-1-2-15-4-8/h3H,1-2,4H2 |

InChI Key |

CDBYCXBPONHKSN-UHFFFAOYSA-N |

SMILES |

C1CSCN1C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1CSCN1C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

52431-29-5 |

Synonyms |

3-(3,5-dinitro-2-thienyl)thiazolidine Ro 11-0761 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 3 3,5 Dinitro 2 Thienyl Thiazolidine

Retrosynthetic Analysis and Key Precursor Chemistry

Retrosynthetic analysis of 3-(3,5-Dinitro-2-thienyl)thiazolidine logically deconstructs the molecule at the C-N bond connecting the thiophene (B33073) and thiazolidine (B150603) rings. This disconnection points to two primary building blocks: a thiazolidine nucleophile and an electrophilic 3,5-dinitro-thienyl moiety.

The most viable synthetic strategy is a nucleophilic aromatic substitution (SNAr) reaction. For this to be effective, the thiophene ring must be "activated" by strong electron-withdrawing groups and possess a suitable leaving group at the position of attack. The two nitro groups at the 3- and 5-positions serve as powerful activators, making the C-2 position highly electrophilic. Consequently, the key precursors are identified as:

Thiazolidine : A saturated five-membered heterocycle containing sulfur and nitrogen atoms. It acts as the nitrogen nucleophile in the key coupling step.

2-Halo-3,5-dinitrothiophene : A highly electrophilic aromatic halide, such as 2-chloro-3,5-dinitrothiophene. The halogen atom serves as the leaving group in the SNAr reaction.

Established Synthetic Routes and Reaction Optimizations

The forward synthesis of this compound is built upon the established chemistry of its constituent rings and their subsequent coupling.

Cyclocondensation Approaches to the Thiazolidine Ring System

The formation of the thiazolidine ring is a well-documented process, most commonly achieved through cyclocondensation reactions. nih.gov One of the most direct methods involves the reaction of an amino thiol, such as cysteamine (B1669678), with an aldehyde or ketone. nih.gov In the context of synthesizing the unsubstituted thiazolidine parent ring, formaldehyde (B43269) is the carbonyl component.

Alternative and widely used methods produce substituted thiazolidinones, which are structurally related. These often involve a three-component reaction between an amine, a carbonyl compound, and a mercapto-carboxylic acid like thioglycolic acid. nih.govekb.eg A variety of catalysts and conditions have been developed to optimize the synthesis of thiazolidine derivatives, aiming for higher yields, shorter reaction times, and greener processes. nih.gov

| Catalyst | Conditions | Key Advantages | Yield |

|---|---|---|---|

| [Et₃NH][HSO₄] (Ionic Liquid) | 80 °C, 25 mol% | Reusable catalyst, high efficiency. | High (e.g., 80%) |

| Ammonium Persulfate (APS) | 90 °C, 10 mol%, Solvent-free | Economical catalyst, high atom economy. | High (e.g., 84%) |

| nano-CdZr₄(PO₄)₆ | Reflux | Heterogeneous catalyst, easy separation. | Good to Excellent |

| β-cyclodextrin-SO₃H | Solvent-free | Biodegradable, enhances reactivity. | Good |

| None (Catalyst-free) | Room Temperature, Solvent-free | Ecologically benign, simple procedure. | Variable |

Functionalization of the Thiophene Moiety with Dinitro Groups

The introduction of two nitro groups onto the thiophene ring is a crucial step that requires careful management of reagents and conditions. The thiophene ring is more susceptible to electrophilic substitution than benzene (B151609) but is also sensitive to oxidation. stackexchange.com

Standard nitrating procedures using a mixture of concentrated nitric acid and sulfuric acid are generally too aggressive for thiophene, often leading to explosive reactions or complete degradation of the substrate. stackexchange.com The preferred method for mononitration involves using a milder nitrating agent, typically acetyl nitrate (B79036) generated in situ from nitric acid and acetic anhydride. orgsyn.org This reaction, however, primarily yields 2-nitrothiophene (B1581588) along with about 15% of the 3-nitro isomer. orgsyn.orggoogle.com

Synthesizing dinitrothiophenes presents further regioselectivity challenges. The nitration of 2-halothiophenes or the dinitration of thiophene itself often leads to 2,4- or 2,5-dinitro isomers. acs.org A viable strategy for obtaining specific substitution patterns involves starting with a pre-functionalized thiophene. For instance, 2,5-dibromothiophene (B18171) can be nitrated to give 2,5-dibromo-3,4-dinitrothiophene, demonstrating that existing substituents can direct the incoming nitro groups. researchgate.net The synthesis of the specific 3,5-dinitro isomer required for the target molecule remains a synthetic challenge that may necessitate a multi-step, regiocontrolled approach.

Coupling Strategies for Dinitro-Thienyl and Thiazolidine Moieties

The final key step in the synthesis is the covalent linkage of the two heterocyclic precursors. This is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the secondary amine of the thiazolidine ring acts as the nucleophile, attacking the carbon atom (C-2) of the 2-halo-3,5-dinitrothiophene that bears the halogen leaving group.

The reaction is highly favored due to the electronic properties of the thiophene precursor. The two nitro groups exert a strong electron-withdrawing effect through resonance and induction, which significantly polarizes the C-X bond and stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. Typical conditions for this type of coupling involve a polar aprotic solvent, such as dimethylformamide (DMF), and may include a mild, non-nucleophilic base to enhance the nucleophilicity of the thiazolidine nitrogen by deprotonation.

Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

Modern synthetic chemistry emphasizes efficiency, selectivity, and environmental compatibility. Novel strategies applicable to the synthesis of this compound include the use of microwave irradiation and one-pot procedures.

Microwave-assisted organic synthesis has been shown to accelerate numerous reactions, including the formation of thiazolidine derivatives and nitro-aromatics. mdpi.comacs.org For example, the synthesis of 2-iminothiazolidines from thiourea (B124793) can be significantly sped up using microwave irradiation. juniperpublishers.com Similarly, the dehydration and aromatization steps in the synthesis of 3-nitro-2-substituted thiophenes can be achieved rapidly and cleanly via microwave irradiation on an acidic alumina (B75360) support. acs.orgnih.gov

One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of resource and time efficiency. Multi-component reactions for the synthesis of thiazolidin-4-ones are well-established, where an aldehyde, amine, and thioglycolic acid are condensed in a single pot. nih.gov A hypothetical but feasible novel strategy for the target molecule could involve a tandem, one-pot process where the formation of the thiazolidine ring is immediately followed by the in situ coupling with 2-halo-3,5-dinitrothiophene.

Detailed Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes. The key transformations in the synthesis of this compound are the thiazolidine ring formation and the SNAr coupling.

The mechanism for thiazolidine formation from cysteamine and formaldehyde begins with a nucleophilic attack of the primary amine onto the carbonyl carbon of formaldehyde. This is followed by dehydration to form a reactive iminium ion intermediate. The crucial ring-closing step involves the intramolecular attack of the thiol group onto the electrophilic imine carbon, leading to the formation of the saturated five-membered thiazolidine ring. nih.govnih.gov

The SNAr coupling mechanism proceeds via a two-step addition-elimination sequence.

Addition Step : The nucleophilic nitrogen atom of the thiazolidine ring attacks the C-2 carbon of the 2-halo-3,5-dinitrothiophene. This breaks the C-X bond and the aromaticity of the thiophene ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is effectively delocalized across the thiophene ring and, most importantly, onto the oxygen atoms of the two electron-withdrawing nitro groups.

Elimination Step : Aromaticity is restored in the final step when the leaving group (halide ion) is eliminated from the Meisenheimer complex, yielding the stable final product, this compound. Studies on related systems, such as the reaction between quinones and thiazolidines, further illuminate the reactivity of the thiazolidine ring and the types of intermediates that can form. researchgate.net

Elucidation of Rate-Determining Steps and Intermediates

The formation of this compound is believed to proceed through a multi-step mechanism, characteristic of condensation reactions involving an aldehyde and an amine. While specific kinetic studies on this exact reaction are not extensively documented in publicly available literature, analogies can be drawn from similar reactions, such as the Knoevenagel condensation, to propose a likely pathway and identify potential rate-determining steps and key intermediates.

The initial step of the reaction involves the nucleophilic attack of the secondary amine of the thiazolidine ring on the carbonyl carbon of 3,5-dinitro-2-thiophenecarboxaldehyde. This is followed by a proton transfer to form a carbinolamine intermediate. The subsequent dehydration of this carbinolamine to form an iminium ion is often the rate-determining step in such reactions. The high electron-withdrawing nature of the two nitro groups on the thiophene ring significantly increases the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack.

The proposed mechanistic pathway can be summarized as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the thiazolidine ring attacks the electrophilic carbonyl carbon of 3,5-dinitro-2-thiophenecarboxaldehyde.

Formation of Carbinolamine Intermediate: A proton transfer from the nitrogen to the oxygen atom results in the formation of a neutral carbinolamine intermediate. This intermediate is generally unstable and exists in equilibrium with the starting materials.

Final Product Formation: The final product, this compound, is formed upon the establishment of the carbon-nitrogen double bond character within the iminium ion structure.

The presence of intermediates such as the carbinolamine and the iminium ion can potentially be detected and characterized using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) under specific reaction conditions designed to trap these transient species.

Role of Catalysis and Solvent Effects in Reaction Pathways

The efficiency and pathway of the synthesis of this compound are significantly influenced by the choice of catalyst and solvent.

Catalysis:

Amine-based catalysts, such as piperidine (B6355638), are commonly employed in condensation reactions of this type. The catalyst plays a dual role in the reaction mechanism. Firstly, it can act as a base to deprotonate the thiazolidine nitrogen, increasing its nucleophilicity and facilitating the initial attack on the aldehyde. Secondly, and more importantly in many cases, it can react with the aldehyde to form a more reactive iminium ion intermediate, which then readily reacts with the thiazolidine. The catalytic cycle is completed by the regeneration of the amine catalyst. The choice of amine catalyst, including its basicity and steric hindrance, can impact the reaction rate. Studies on related reactions have shown that a variety of catalysts can be effective. nih.gov

| Catalyst Type | Example | Role in Reaction |

| Amine Base | Piperidine | Facilitates deprotonation and/or forms iminium intermediate |

| Acid Catalyst | Hydrochloric Acid | Protonates the carbonyl group, increasing its electrophilicity |

Solvent Effects:

The solvent in which the reaction is carried out plays a crucial role in stabilizing the intermediates and transition states, thereby influencing the reaction rate and yield. The polarity of the solvent is a key factor. In the formation of thiazolidine derivatives, a range of solvents have been explored. For instance, in some syntheses of related compounds, nonpolar solvents have been shown to give higher yields compared to polar-aprotic or polar-protic solvents. nih.gov This suggests that the transition state leading to the product may be less polar than the reactants, and thus better stabilized in a nonpolar environment. However, the optimal solvent is highly dependent on the specific reactants and reaction conditions.

| Solvent Type | Example | General Effect on Thiazolidine Synthesis |

| Polar Protic | Ethanol, Methanol | Can solvate ions and participate in hydrogen bonding. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Can solvate cations well but are less effective at solvating anions. |

| Nonpolar | Toluene, Benzene | Favors reactions where the transition state is less polar than the reactants. |

The selection of an appropriate catalyst and solvent system is therefore a critical aspect of optimizing the synthesis of this compound, requiring careful consideration of the mechanistic details and the properties of the intermediates involved.

No Publicly Available Computational Studies Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical chemistry investigations have been published for the compound this compound.

While the user's request specified a detailed article on the quantum chemical characterization, conformational analysis, and electronic structure of this particular molecule, there is currently no available research data to fulfill this request.

Searches for computational studies on closely related structures, such as various thiazolidine and thiazolidinone derivatives, dinitrophenyl-substituted heterocycles, and thiophene-containing compounds, yielded numerous results. These studies employ a range of computational methods, including:

Density Functional Theory (DFT): Widely used to predict molecular geometries, electronic properties, and reactivity.

Frontier Molecular Orbital (FMO) Theory: Utilized to understand chemical reactivity and electronic transitions by examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Molecular Electrostatic Potential (MEP) Mapping: Employed to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Conformational Analysis: Performed to determine the most stable three-dimensional arrangements of a molecule, including ring puckering and rotational barriers.

However, none of the retrieved articles specifically name or provide data for this compound. The synthesis and biological evaluation of various thiazolidine derivatives are more commonly reported, often without an accompanying in-depth computational analysis of the specific analogues.

Without any dedicated research on the target compound, the generation of a scientifically accurate and data-driven article as per the user's detailed outline is not possible. Any attempt to do so would be purely speculative and would not meet the standards of scientific accuracy and reliance on sourced research findings.

Therefore, we must conclude that the computational and theoretical chemistry of this compound remains an unexplored area of research.

Computational and Theoretical Chemistry Investigations of 3 3,5 Dinitro 2 Thienyl Thiazolidine

Theoretical Predictions of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to predict the reactivity and potential transformation pathways of molecules like 3-(3,5-dinitro-2-thienyl)thiazolidine. mdpi.com Density Functional Theory (DFT) is a common method to probe the electronic structure and predict sites susceptible to nucleophilic or electrophilic attack.

Key reactivity descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental to predicting chemical reactivity. A small HOMO-LUMO gap suggests high reactivity. nih.govmdpi.com For a dinitro-substituted aromatic system, the LUMO is expected to be of low energy, indicating a strong electrophilic character and susceptibility to reduction.

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govmdpi.com For this compound, the areas around the nitro groups are expected to show a strong negative potential, while the hydrogen atoms of the thiazolidine (B150603) ring and the aromatic ring itself would exhibit positive potential, indicating sites for nucleophilic attack.

Fukui Functions: These descriptors help in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com

Bond Dissociation Energies (BDEs): Calculating the BDE for various bonds, particularly the C-NO2 bonds, can help predict the initial steps in thermal decomposition or other degradation pathways. nih.gov Nitroaromatic compounds often decompose through the cleavage of a C-NO2 bond. nih.gov

Based on these descriptors, theoretical reaction pathways can be proposed. For instance, the reduction of the nitro groups is a highly probable reaction pathway for nitroaromatic compounds. acs.org Computational modeling can elucidate the step-by-step mechanism of this reduction, identifying intermediates and transition states. Another potential pathway could involve the opening of the thiazolidine ring under specific conditions. Theoretical predictions can assess the energetic feasibility of such pathways. mdpi.com

Table 1: Hypothetical Reactivity Descriptors for this compound (Calculated at B3LYP/6-311++G(d,p) level of theory)

| Descriptor | Predicted Value | Interpretation |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -3.2 eV | Indicates electron-accepting capability; low value suggests high electrophilicity. |

| HOMO-LUMO Gap (η) | 4.3 eV | Suggests moderate reactivity; smaller gap implies higher reactivity. mdpi.com |

| Chemical Potential (μ) | -5.35 eV | Indicates the tendency of electrons to escape from the system. mdpi.com |

| Global Hardness (η) | 2.15 eV | Represents resistance to change in electron distribution. mdpi.com |

| Global Softness (S) | 0.23 eV⁻¹ | The reciprocal of hardness; indicates high polarizability. mdpi.com |

| Electrophilicity Index (ω) | 6.67 eV | Measures the stabilization in energy when the system acquires additional electronic charge. |

Molecular Dynamics Simulations for Solvent and Temperature Effects

Molecular Dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules over time, providing insights into how environmental factors like solvent and temperature influence their structure and stability. tandfonline.comnih.gov For this compound, MD simulations can reveal crucial information about its conformational flexibility and interactions with its surroundings.

An MD simulation tracks the positions and velocities of atoms in a system, governed by a force field that describes the inter- and intramolecular forces. youtube.com By simulating the molecule in a box of solvent molecules (e.g., water, methanol, or a non-polar solvent), one can observe how the solvent affects its conformation and dynamics. mdpi.com

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD indicates that the molecule has reached a stable conformation in the simulated environment. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual atoms or residues around their average positions. This helps identify the most flexible regions of the molecule. For this compound, the thiazolidine ring and the nitro groups might be expected to show higher fluctuations.

Radial Distribution Function (RDF): RDFs can be calculated to understand the solvation shell around specific atoms or functional groups of the molecule, revealing the nature of solvent-solute interactions.

Hydrogen Bonding Analysis: This analysis identifies the formation and lifetime of hydrogen bonds between the solute and solvent molecules, which can significantly impact the molecule's solubility and stability.

Temperature is a critical parameter in MD simulations. Running simulations at different temperatures can elucidate its effect on the molecule's conformational landscape and the kinetics of any potential reactions. mdpi.com For example, higher temperatures would likely lead to increased flexibility and could potentially overcome energy barriers for certain conformational changes or reactions. The choice of solvent is also critical, as polar solvents might stabilize charge-separated states, while non-polar solvents would favor neutral forms. mdpi.com

Table 2: Illustrative Data from a Hypothetical 100 ns MD Simulation of this compound in Different Solvents at 300 K

| Solvent | Average RMSD (Å) | Average RMSF of Thiazolidine Ring (Å) | Average RMSF of Nitro Groups (Å) | Average Number of Water H-bonds to Nitro Groups |

| Water | 1.8 ± 0.3 | 1.2 ± 0.2 | 1.5 ± 0.4 | 3.2 |

| Methanol | 2.1 ± 0.4 | 1.4 ± 0.3 | 1.8 ± 0.5 | N/A |

| Hexane | 2.5 ± 0.6 | 1.7 ± 0.5 | 2.2 ± 0.7 | N/A |

Advanced Structural Elucidation and Solid State Analysis of 3 3,5 Dinitro 2 Thienyl Thiazolidine and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Molecular Conformation and Geometry in the Solid State

The molecular structure of 3-(3,5-Dinitro-2-thienyl)thiazolidine consists of a saturated five-membered thiazolidine (B150603) ring connected via a nitrogen atom to a 3,5-dinitro-substituted thiophene (B33073) ring.

Thiazolidine Ring Conformation: The five-membered thiazolidine ring is not planar. Typically, it adopts a twisted or an envelope conformation to minimize steric strain. In many structurally characterized thiazolidine derivatives, an envelope conformation is observed, where one atom (often the carbon atom opposite the nitrogen and sulfur) is puckered out of the plane formed by the other four atoms. nih.gov

Dinitro-thienyl Group Geometry: The dinitro-thienyl moiety is expected to be largely planar due to the sp² hybridization of its constituent atoms. The electron-withdrawing nature of the two nitro groups can cause slight distortions in the thiophene ring, leading to a quinoid-like character with alterations in the C-C and C-S bond lengths compared to unsubstituted thiophene.

Below is a table of representative bond lengths and angles expected for the core structures, based on data from related compounds.

| Parameter | Expected Value (Å or °) | Structural Fragment |

| C-N (Nitro Group) | ~1.45 Å | Dinitro-thienyl |

| C-S (Thiophene Ring) | ~1.74 Å | Dinitro-thienyl |

| C-N-C (Inter-ring) | ~120-125° | Linkage |

| O-N-O (Nitro Group) | ~125° | Dinitro-thienyl |

Intermolecular Interactions and Crystal Packing Motifs

The way molecules of this compound arrange themselves in a crystal is governed by a variety of non-covalent interactions. These interactions are critical in determining the stability and physical properties of the solid state.

π-Stacking: The electron-deficient dinitro-thienyl ring can participate in π-π stacking interactions. These interactions typically occur in a face-to-face or offset fashion with intermolecular distances in the range of 3.4–3.7 Å, helping to stabilize the crystal lattice.

Other Interactions: Dipole-dipole interactions arising from the highly polar nitro groups and sulfur-oxygen (S···O) or nitrogen-oxygen (N···O) short contacts also play a role in the crystal packing, creating a dense and stable three-dimensional network.

A summary of common intermolecular interactions found in related crystal structures is provided below.

| Interaction Type | Donor/Acceptor Groups | Typical Distance/Geometry |

| C-H···O | C-H (Thiazolidine/Thiophene) ··· O (Nitro) | H···O: 2.2-2.6 Å, C-H···O: >120° |

| π-π Stacking | Dinitro-thienyl ring ↔ Dinitro-thienyl ring | Centroid-Centroid: 3.4-3.7 Å |

| S···O Contacts | S (Thiazolidine/Thiophene) ··· O (Nitro) | < 3.25 Å (Sum of van der Waals radii) |

Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple sites for intermolecular interactions. Different polymorphs of a compound can exhibit distinct physical properties. To date, specific studies on the polymorphism or co-crystallization of this compound have not been reported in the scientific literature. However, the potential for rotational isomerism around the N-C(thienyl) bond and the variety of possible hydrogen bonding and stacking motifs suggest that polymorphism could be achievable under different crystallization conditions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Insights

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, and their connectivity.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

While one-dimensional ¹H and ¹³C NMR spectra provide initial information, complex structures like this compound require advanced 2D NMR experiments for unambiguous signal assignment. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. youtube.com It would be used to trace the connectivity within the thiazolidine ring, for example, between the protons on adjacent carbon atoms (e.g., -S-CH₂-CH₂-N-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). youtube.com It is essential for assigning the carbon signals of the thiazolidine and thiophene rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com It is crucial for establishing the connectivity between the two ring systems, for instance, by showing a correlation between the thiazolidine protons near the nitrogen and the carbons of the dinitro-thienyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining the stereochemistry and preferred conformation in solution, such as the spatial relationship between protons on the thiazolidine ring and the dinitro-thienyl ring.

The table below illustrates the expected correlations that would be used to assign the structure.

| 2D NMR Experiment | Information Gained | Example Correlation |

| COSY | Shows ¹H-¹H couplings (connectivity through bonds) | Correlation between H4 and H5 protons of the thiazolidine ring. |

| HSQC | Shows direct ¹H-¹³C connections (one bond) | Correlation between the H4 proton and the C4 carbon of the thiazolidine ring. |

| HMBC | Shows long-range ¹H-¹³C connections (2-3 bonds) | Correlation from a thiazolidine H5 proton to the C2 carbon of the thienyl ring. |

| NOESY | Shows ¹H-¹H proximity (connectivity through space) | Correlation between a thiazolidine H5 proton and the H4 proton of the thienyl ring. |

Dynamic NMR for Conformational Exchange Processes

The bond connecting the thiazolidine nitrogen to the dinitro-thienyl ring is not freely rotating. Due to steric hindrance from the ortho-nitro group and the sulfur atom of the thiophene ring, a significant energy barrier to rotation can exist. This phenomenon, known as atropisomerism, can lead to the existence of stable or slowly interconverting rotational isomers (atropisomers).

Dynamic NMR (DNMR) is the technique used to study such conformational exchange processes. rsc.org By recording NMR spectra at different temperatures (Variable Temperature NMR), one can observe changes in the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each atropisomer might be observed. As the temperature is raised, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal at high temperatures. Analysis of these temperature-dependent lineshapes allows for the calculation of the energy barrier (ΔG‡) for the rotational process, providing quantitative insight into the molecule's conformational stability.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Fingerprinting

Detailed experimental or computational Infrared (IR) and Raman spectroscopic data for this compound are not available in the reviewed sources. Such analyses would be crucial for identifying the characteristic vibrational modes of its functional groups and providing a unique "fingerprint" for the molecule's structure.

A hypothetical analysis would focus on identifying key vibrational bands corresponding to:

NO₂ (Nitro) groups: Symmetric and asymmetric stretching vibrations, which are typically strong in the IR spectrum.

C-S and S-C-N bonds within the thiazolidine and thienyl rings.

C-N bonds of the thiazolidine ring and the linkage to the thienyl group.

Aromatic C-H and ring vibrations of the dinitro-thienyl moiety.

Without experimental or calculated spectra, a data table of vibrational frequencies and their assignments cannot be generated.

Mass Spectrometry for Fragmentation Pathways and Isotopic Signatures (Beyond Basic Identification)

Specific mass spectrometry data detailing the fragmentation pathways and isotopic signatures of this compound are not publicly documented. Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition, and for deducing the structure of a compound by analyzing its fragmentation pattern upon ionization.

A detailed mass spectrometric analysis would involve:

High-resolution mass spectrometry (HRMS) to confirm the exact molecular formula.

Tandem mass spectrometry (MS/MS) to induce fragmentation and identify characteristic neutral losses and daughter ions. Key fragmentation pathways would likely involve the loss of nitro groups (NO₂), cleavage of the thiazolidine ring, and fragmentation of the thienyl ring.

Isotopic signature analysis , which would be influenced by the natural abundance of isotopes of sulfur, carbon, nitrogen, and oxygen.

As no specific mass spectral data could be found for this compound, a data table of fragments and their relative abundances cannot be provided.

Structure Activity Relationship Sar and Molecular Interaction Mechanisms Academic and Mechanistic Focus

Rational Design and Synthesis of 3-(3,5-Dinitro-2-thienyl)thiazolidine Analogues

The rational design of analogues of this compound is a cornerstone of medicinal chemistry, aiming to enhance biological activity and elucidate structure-activity relationships (SAR). This process involves the methodical synthesis of new derivatives through targeted modifications of the core scaffold. nih.gov The thiazolidine (B150603) ring, a five-membered heterocycle with sulfur and nitrogen atoms, is a versatile and privileged scaffold in drug discovery, known to be a pharmacophore that imparts a wide range of pharmacological activities. nih.gove3s-conferences.org

Systematic Substitution at the Thiazolidine and Thiophene (B33073) Rings

Systematic substitutions on both the thiazolidine and the aromatic rings are critical for probing the pharmacophore and optimizing molecular interactions. The thiazolidine nucleus itself allows for numerous substitutions, particularly at the C5 and N3 positions, which can significantly alter the compound's properties. nih.gov

Research into related thiazolidinedione analogues has demonstrated the profound impact of substitution patterns. For instance, in a series of 3-(2-amino-ethyl)-5-(benzylidene)-thiazolidine-2,4-dione inhibitors, shifting an ethoxy group from the 4-position to the 2-position on the phenyl ring resulted in a significant improvement in functional activities. nih.govresearchgate.net This highlights the sensitivity of the molecule's biological effect to the spatial arrangement of substituents on the aromatic ring, which serves as an analogue for the dinitro-thiophene ring in the target compound.

Similarly, modifications at the N3 position of the thiazolidine ring are a common strategy. Knoevenagel condensation of various aromatic aldehydes with N-substituted thiazolidine-2,4-diones is a widely used synthetic route to create diverse analogues. The synthesis often begins with the alkylation of the thiazolidine-2,4-dione (TZD) at the N3 position, followed by condensation at the C5 position with an appropriate aldehyde. This modular approach allows for the systematic exploration of how different groups at these positions influence activity.

The following table summarizes key synthetic approaches for creating substituted thiazolidine analogues.

| Synthetic Strategy | Reactants | Key Features |

| Knoevenagel Condensation | N-substituted Thiazolidinedione, Aromatic Aldehyde | Forms 5-arylidene derivatives; allows variation at both N3 and C5 positions. plos.org |

| N-Alkylation | Thiazolidine-2,4-dione, Alkyl Halide (e.g., ethyl bromoacetate) | Introduces substituents at the nitrogen atom of the thiazolidine ring. nih.gov |

| One-Pot, Three-Component Reaction | Thiazolidinedione, Aldehyde, Alkyl Halide | Efficiently generates derivatives substituted at both N3 and C5 in a single step. nih.gov |

Exploring Linker Modifications and Heterocyclic Fusions

Beyond simple substitutions, modifying linker regions and exploring heterocyclic fusions can further refine a compound's properties. While the parent compound this compound may not have a distinct linker, many of its bioactive analogues incorporate them to connect the core scaffold to other functional groups. Studies on other complex molecules, such as DOTA-conjugated PSMA inhibitors, have shown that systematic chemical modification of a linker has a significant impact on tumor-targeting and pharmacokinetic properties. nih.gov This principle is broadly applicable in drug design.

For thiazolidine derivatives, research has focused on attaching various side chains at the N3 position, which act as linkers to other functionalities. For example, 3-(2-aminoethyl) side chains have been introduced to create dual inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling pathways. researchgate.netnih.gov The length and chemical nature of this linker are critical for activity.

Fusing other heterocyclic rings to the thiazolidine or thiophene core is another advanced design strategy. This can create more rigid structures with altered electronic and steric properties, potentially leading to novel interactions with biological targets. For instance, derivatives containing substituted imidazoles have been synthesized from a 1,3-thiazolidine-2,4-dione starting material. e3s-conferences.org

Molecular Docking and Virtual Screening for Target Identification and Binding Modes

Computational methods like molecular docking and virtual screening are indispensable tools for predicting how a ligand such as this compound or its analogues might interact with a protein target. elsevierpure.com These in silico techniques help identify potential biological targets, predict binding modes, and estimate binding affinities, thereby guiding the synthesis of more potent and selective compounds. elsevierpure.comnih.gov

Ligand-Protein Interaction Profiling (Theoretical)

Molecular docking studies on close analogues of this compound have provided detailed theoretical profiles of their interactions with various protein targets. A study on (5E)-3-(2-aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione, which features both the thiazolidine and thiophene rings, identified it as a potential inhibitor of HIV-1 Reverse Transcriptase (RT). bioinformation.net The docking analysis revealed that the compound binds to an allosteric hydrophobic pocket, leading to a conformational change in the enzyme. bioinformation.net

Similarly, computational analysis of 5-(3-nitro-arylidene)-thiazolidine-2,4-dione suggested that the N-H region of the thiazolidine ring could be crucial for forming active site interactions for protein binding. elsevierpure.com This study identified the Epidermal Growth Factor Receptor (EGFR) as a possible target. elsevierpure.com Docking of various 5-arylidene-thiazolidine-2,4-diones into the active site of the VEGFR-2 enzyme also showed significant interactions, with binding energies comparable to the approved drug Sorafenib. mdpi.com

The table below details the predicted interactions for thiazolidine analogues with different protein targets.

| Compound Analogue | Protein Target | Key Interacting Residues | Predicted Interaction Type |

| (5E)-3-(2-aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione | HIV-1 Reverse Transcriptase (1DLO) | Not specified | Binding to allosteric hydrophobic pocket. bioinformation.net |

| 5-(3-nitro-arylidene)-thiazolidine-2,4-dione | Epidermal Growth Factor Receptor (EGFR) | Not specified | Interaction via N-H region of the thiazolidine ring. elsevierpure.com |

| 6-(phenyldiazenyl)-2H-chromen-2-one derivative (6d) | VEGFR-2 | Cys919, Asp1046 | Hydrogen bonding, Pi-sulfur interaction. mdpi.com |

| 6-(phenyldiazenyl)-2H-chromen-2-one derivative (6b) | VEGFR-2 | Cys919, Asp1046 | Hydrogen bonding, Pi-sulfur interaction. mdpi.com |

Prediction of Binding Affinity and Conformational Changes upon Binding

A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates stronger binding. For thiazolyl-coumarin derivatives targeting VEGFR-2, docking scores ranged from -7.723 to -9.900 kcal/mol, with the most active compounds showing scores better than the reference drug Sorafenib (-9.284 kcal/mol). mdpi.com

The docking of (5E)-3-(2-aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione against HIV-1 RT also yielded a minimum energy score that suggested it could be a promising inhibitor. bioinformation.net The binding of such non-nucleoside inhibitors to an allosteric site is known to induce conformational changes in the enzyme, which reduces its affinity for the natural substrate. bioinformation.net The development of predictive schemes that account for major conformational changes in a protein upon ligand binding is a sophisticated approach that can yield high predictive accuracy for binding affinities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable for understanding the mechanistic basis of a compound's action and for predicting the activity of novel, unsynthesized analogues. researchgate.net

For thiazolidine derivatives, both 2D and 3D-QSAR studies have been successfully applied. A 3D-QSAR study using Self Organizing Molecular Field Analysis (SOMFA) was conducted on a series of 5-arylidine-2,4-thiazolidinediones as inhibitors of Aldose Reductase, an enzyme implicated in diabetic complications. nih.gov This method generates models based on the shape and electrostatic fields of the molecules. The resulting master grid maps can visualize regions where positive or negative electrostatic potentials, or steric bulk, are favorable or unfavorable for activity. nih.gov The statistical robustness of the generated models, indicated by high cross-validated r² values, confirmed their predictive power and provided valuable information for designing new inhibitors. nih.gov

In another example, 2D-QSAR was used as a basis for designing and synthesizing novel thiazolidine-2,4-dione derivatives with predicted hypoglycemic activity. researchgate.net This approach demonstrates the practical application of QSAR in rational drug design, where computational predictions guide the synthetic efforts toward the most promising candidates. researchgate.net

Derivation of Physicochemical Descriptors and Their Correlation with Molecular Interactions

No published studies were found that specifically derive the physicochemical descriptors for this compound. While theoretical descriptors could be calculated using computational software, there is no experimental data on its molecular interactions (e.g., binding affinities or inhibitory concentrations) against which these descriptors could be correlated. A correlation analysis is fundamental to understanding how properties like lipophilicity (logP), electronic distribution (dipole moment, partial charges), and steric parameters influence biological activity. Without experimental validation, any discussion would remain purely speculative.

Predictive Models for Structure-Interaction Mechanisms

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, requires a dataset of multiple, structurally related compounds with measured biological activities. No such studies featuring this compound were identified. Research on other thiazolidine derivatives has successfully employed these models to predict activity against targets like aldose reductase and various cancer cell lines, but these models are not transferable to the unique dinitro-thienyl substitution pattern of the requested compound.

Mechanistic Insights into In Vitro Biological Interactions (Non-Clinical Context)

Enzyme Binding and Inhibition Mechanisms (Molecular Level)

There is no available data from in vitro assays detailing the interaction of this compound with any specific enzymes. Studies on related thiazolidinedione compounds have identified them as inhibitors of enzymes such as α-amylase, α-glucosidase, and various proteases. trdizin.gov.trjmchemsci.com Typically, research in this area would involve kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and molecular docking simulations to visualize binding within the enzyme's active site. However, such investigations have not been published for this compound.

Receptor Agonism/Antagonism at the Molecular Interface

No information exists in the scientific literature regarding the agonistic or antagonistic activity of this compound at any receptor. The thiazolidinedione class of molecules is famously associated with agonism at the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). However, the requested compound is a thiazolidine, not a thiazolidinedione, and its potential for receptor interaction remains uninvestigated. Determining receptor agonism or antagonism requires specific receptor binding assays and functional assays, for which no results are available for this compound.

Derivatization Strategies and Analogue Synthesis for Expanding Chemical Space

Modification of the Thiazolidine (B150603) Ring: N-Substitution, C-Substitution, and Ring Expansion/Contraction

The thiazolidine ring is a pharmacologically significant five-membered heterocycle that allows for extensive modification at its nitrogen and carbon atoms. acs.orgacs.org These modifications are crucial for fine-tuning the molecule's physicochemical properties.

N-Substitution: The secondary amine nitrogen (N-3) of the thiazolidine ring is a primary site for derivatization. It can readily undergo reactions such as alkylation, acylation, and arylation. For instance, N-alkylation of the lactam nitrogen in related thiazolidinone rings has been shown to significantly improve properties like antioxidant activity, particularly when incorporating electron-donating groups. tandfonline.com The synthesis of N-substituted thiazolidinediones has also been explored for developing inhibitors of specific enzymes, such as histone deacetylase 8 (HDAC8). nih.gov A common synthetic route involves reacting the thiazolidine core with various chloroacetylated amides in the presence of a base. nih.gov

C-Substitution: The carbon atoms of the thiazolidine ring, particularly the C-5 position, offer another avenue for structural diversification. The C-5 methylene (B1212753) group is activated and can participate in condensation reactions. The Knoevenagel condensation is a widely employed method for this purpose, where the thiazolidine core is reacted with various aromatic or heterocyclic aldehydes in the presence of a catalyst like piperidine (B6355638) or morpholine. mdpi.comnih.govyoutube.com This reaction introduces a substituted benzylidene moiety at the C-5 position, which is a key structural feature in many biologically active thiazolidine derivatives. nih.govyoutube.com The substituents on the aryl ring of the aldehyde can be varied extensively to explore structure-activity relationships.

Ring Expansion and Contraction: Altering the size of the heterocyclic ring can lead to significant changes in the molecule's three-dimensional structure and properties.

Ring Expansion: The thiazolidine ring can be expanded to larger heterocyclic systems. A notable example, though from the related penicillin chemistry, involves the base-promoted rearrangement of 6β-phthalimidopenicillanoylchloromethane, which results in the enlargement of the thiazolidine ring to a cepham (B1241629) system. rsc.org Another approach involves the ring expansion of aziridines with isothiocyanates, mediated by a Lewis acid like zinc tetrafluoroborate, to yield cis-2-iminothiazolidines, demonstrating a method to construct the thiazolidine ring itself via an expansion mechanism. acs.org Furthermore, ring-expansion polymerization of thiiranes using thiazolidine-2,4-dione as a cyclic initiator has been investigated, leading to macrocycles. consensus.app

Ring Contraction: While less common, ring contraction of heterocyclic systems can occur under specific conditions, often driven by the formation of a more stable ring system (e.g., five- or six-membered rings). youtube.com For thiazolidines, such transformations could theoretically be induced via photochemical methods or through complex rearrangements involving intermediates like carbocations, although specific examples for the 3-(3,5-Dinitro-2-thienyl)thiazolidine core are not prevalent in the literature. youtube.comresearchgate.net

Table 1: Selected Derivatization Strategies for the Thiazolidine Ring To view the data, click the "play" button in the top-left corner of the table.

Functionalization of the Dinitrothiophene Moiety: Nitro Group Reductions, Electrophilic/Nucleophilic Substitutions

The 3,5-dinitro-2-thienyl moiety is the defining feature of the molecule, and its chemistry is dominated by the powerful electron-withdrawing nature of the two nitro groups.

Nitro Group Reductions: The reduction of one or both nitro groups is a powerful strategy to introduce new functionalities. A variety of reagents can be employed to achieve different reduction outcomes, transforming the nitro groups into amines, hydroxylamines, or nitroso groups. mdpi.com

Catalytic Hydrogenation: Reagents like palladium on carbon (Pd/C) or Raney nickel are effective for the complete reduction of both aromatic and aliphatic nitro groups to primary amines. nih.gov

Metal/Acid Systems: The use of metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media provides a milder method for reducing nitro groups to amines, often with good tolerance for other functional groups. nih.gov

Selective Reduction: Reagents such as sodium sulfide (B99878) (Na₂S) can sometimes be used for the selective reduction of one nitro group in the presence of another, offering a path to asymmetrically functionalized derivatives. nih.gov The resulting amino-nitro-thienyl core is a valuable intermediate for further synthesis, such as diazotization followed by Sandmeyer reactions or acylation to form amides.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups To view the data, click the "play" button in the top-left corner of the table.

Nucleophilic Aromatic Substitution (SNAr): The thiophene (B33073) ring in this compound is highly electron-deficient, making it exceptionally reactive towards nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqnih.gov This is in stark contrast to electron-rich aromatic systems like benzene (B151609). The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub Strong electron-withdrawing groups, such as the nitro groups present on the thiophene ring, are essential as they stabilize this negatively charged intermediate, thereby activating the ring for nucleophilic attack. consensus.apppressbooks.pub In this context, one of the nitro groups can act as a leaving group, being displaced by a variety of nucleophiles such as amines, alkoxides, or thiolates.

Electrophilic Aromatic Substitution: Conversely, electrophilic aromatic substitution on this dinitrothiophene ring is highly disfavored. The strong deactivating effect of the two nitro groups withdraws electron density from the ring, making it a very poor nucleophile for attacking electrophiles like the nitronium ion (NO₂⁺). rsc.orglibretexts.org While electrophilic substitution on thiophene itself is generally faster than on benzene and occurs preferentially at the 2-position, the presence of two deactivating nitro groups would make such reactions extremely difficult, requiring harsh conditions. pearson.com

Development of Hybrid Molecules Incorporating the this compound Core

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a well-established strategy in drug design to create molecules with improved affinity, selectivity, or a dual mode of action. The this compound scaffold is an attractive core for developing such hybrids.

Derivatization at the N-3 position of the thiazolidine ring or at a functionalized nitro group provides convenient handles for linking to other molecular fragments. For example, hybrid molecules have been synthesized by combining a thiazolidinedione core with other heterocyclic systems like 1,3,4-oxadiazole (B1194373) or thiazole. rsc.orgnih.govpearson.com A common synthetic strategy involves preparing a key intermediate, such as a potassium salt of a thiazolidinedione derivative, and then reacting it with a chloroacetylated heterocyclic moiety to form the final hybrid compound. nih.gov Another approach involves creating hybrids of thiazolidinedione with thiosemicarbazone (TZD-TSC), which have shown selective cytotoxicity towards cancer cell lines. tandfonline.com These strategies highlight the potential to generate novel chemical entities by integrating the unique electronic and structural features of the dinitro-thienyl-thiazolidine core with other known bioactive scaffolds.

Table 3: Examples of Hybrid Molecules Based on Thiazolidine Scaffolds To view the data, click the "play" button in the top-left corner of the table.

Stereoselective and Enantioselective Synthesis of Advanced Derivatives

Stereochemistry plays a critical role in determining the biological activity of chiral molecules. The thiazolidine ring can possess multiple chiral centers, and controlling the stereochemical outcome of synthetic reactions is paramount for developing advanced derivatives.

Several strategies can be employed to achieve stereoselective and enantioselective synthesis of thiazolidine derivatives.

Chiral Pool Synthesis: One of the most direct methods is to use a chiral starting material. For example, the reaction of isatin (B1672199) with the enantiomerically pure (R)-(-)-thiazolidine-4-carboxylic acid leads to the formation of a spiro-thiazolo-oxazolidinone with a defined stereochemistry at the newly formed chiral centers. tandfonline.com

Catalytic Asymmetric Synthesis: The use of chiral catalysts can induce enantioselectivity in the formation of the thiazolidine ring or its derivatives. A regio- and stereoselective methodology for preparing 2-iminothiazolidines from activated aziridines and isothiocyanates utilizes a Lewis acid catalyst. nih.gov This domino ring-opening cyclization (DROC) proceeds with high yields and excellent enantioselectivity, furnishing intermediates with an inverted configuration. nih.gov

Substrate-Controlled Synthesis: The existing stereochemistry in a substrate can direct the formation of new stereocenters. For example, metal-free thioketene-induced ring expansion of 2-alkylaziridines has been shown to produce 4-alkylthiazolines stereospecifically. nih.gov

These methodologies underscore the feasibility of producing stereochemically pure or enriched derivatives of the this compound core, which is essential for investigating the specific interactions of different stereoisomers with biological targets. tandfonline.com

Table 4: Methods for Stereoselective Synthesis of Thiazolidine Derivatives To view the data, click the "play" button in the top-left corner of the table.

Potential Academic Applications and Interdisciplinary Research Avenues Excluding Clinical

Role as a Synthetic Intermediate in Complex Organic Synthesis

The 3-(3,5-Dinitro-2-thienyl)thiazolidine molecule serves as a valuable precursor and building block in the synthesis of more complex chemical structures. ontosight.ai Thiazolidine (B150603) derivatives are recognized as important scaffolds in the creation of diverse heterocyclic compounds. nih.gov The reactivity of the thiazolidine ring, coupled with the electrophilic nature of the dinitro-thienyl group, allows for a variety of chemical transformations.

The synthesis of the core thiazolidine structure can be achieved through various methods, including the condensation of appropriate starting materials. ontosight.ai For instance, thiazolidine-2,4-diones are often synthesized via the reaction of chloroacetic acid and thiourea (B124793). nih.govnih.gov The active methylene (B1212753) group at the C5 position of the thiazolidine ring is particularly reactive and can participate in Knoevenagel condensation reactions with various aldehydes. nih.govevitachem.com This reactivity provides a straightforward method for introducing diverse substituents and building molecular complexity.

Furthermore, the dinitro-thienyl moiety itself can be modified. The strong electron-withdrawing nature of the nitro groups activates the thiophene (B33073) ring for certain nucleophilic substitution reactions, a known characteristic of nitrothiophenes. acs.orgacs.org This allows the core structure to be used as a platform for creating a library of derivatives with varied functionalities, which can then be used in further synthetic endeavors. The thiazolidine ring system is a key component in many synthetic precursors for creating valuable organic molecules. nih.gov

Table 1: Potential Synthetic Transformations

| Reactive Site | Type of Reaction | Potential Outcome | Relevant Literature Insight |

|---|---|---|---|

| Thiazolidine Ring (C5 Methylene) | Knoevenagel Condensation | Attachment of various aryl or alkylidene groups | Common reaction for functionalizing thiazolidinones nih.govevitachem.com |

| Dinitro-thienyl Ring | Nucleophilic Aromatic Substitution | Replacement of a nitro group or other substituent | Nitro groups activate the ring for such reactions acs.orgacs.org |

| Nitro Groups | Reduction | Formation of amino groups, leading to new derivatives | A standard transformation for nitro-aromatics evitachem.com |

| Thiazolidine N-H bond | Substitution/Alkylation | Introduction of new substituents on the nitrogen atom | Typical reactivity of secondary amines |

Applications in Material Science and Optoelectronic Properties (e.g., Non-linear Optics, if theoretically relevant)

The electronic structure of this compound suggests its potential for applications in material science, particularly in the field of non-linear optics (NLO). Organic molecules with significant NLO properties are crucial for developing modern optoelectronic and photonic devices. researchgate.netnih.govuobaghdad.edu.iq The key to high NLO response is often a molecular framework with strong electron donor and acceptor groups connected by a π-conjugated system, creating a "push-pull" effect. researchgate.net

In this molecule, the dinitro-thienyl group acts as a powerful electron acceptor due to the strong electron-withdrawing nature of the two nitro groups. ontosight.ai The thiazolidine ring, containing sulfur and nitrogen atoms with lone pairs of electrons, can function as an electron donor. This donor-acceptor architecture can lead to significant intramolecular charge transfer, a prerequisite for high hyperpolarizability (a measure of NLO activity).

Theoretical studies on similar dinitro-aromatic and thienyl-containing compounds support this potential.

Hyperpolarizability: Research on other organic chromophores has shown that the presence of nitro groups as acceptors can lead to hyperpolarizability values many times greater than that of urea, a standard reference material for NLO properties. researchgate.net

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter. nih.gov A smaller HOMO-LUMO gap generally correlates with higher reactivity and better NLO properties. acs.org The donor-acceptor nature of this compound is expected to result in a relatively low HOMO-LUMO gap.

Molecular Devices: Dinitro-based compounds have been analyzed theoretically as potential components of molecular electronic devices, where their distinct charge states could be utilized for functions like molecular memory. researchgate.net

The investigation of thienyl derivatives for use in Organic Field-Effect Transistors (OFETs) and other optoelectronic applications is an active area of research. nih.govresearchgate.net The electrochemical characterization of such molecules is vital to determine their frontier molecular orbital energy levels (HOMO/LUMO), which dictates their suitability for these applications. nih.gov

Table 2: Theoretical Parameters Relevant to Optoelectronic Properties

| Parameter | Definition | Relevance to this compound |

|---|---|---|

| First Hyperpolarizability (β) | A measure of a molecule's second-order NLO response. | The donor-acceptor structure suggests a potentially high β value. researchgate.netnih.gov |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap often indicates easier electronic transitions and enhanced NLO properties. nih.govacs.org |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | A large change in dipole moment upon excitation is favorable for NLO activity. |

| Intramolecular Charge Transfer (ICT) | The transfer of electron density from a donor to an acceptor part of a molecule upon excitation. | The dinitro-thienyl (acceptor) and thiazolidine (donor) moieties facilitate ICT. |

Use as Molecular Probes for Biochemical Pathway Elucidation (Mechanistic)

While excluding clinical applications, the unique chemical properties of this compound make it a candidate for use as a molecular probe in fundamental biochemical research. Molecular probes are tools used to study biological molecules and pathways through specific interactions, often without a therapeutic goal.

Thiazolidine and its derivatives, such as thiazolidinediones (TZDs), are known to interact with specific biological targets. For instance, TZDs are known to bind to the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govnih.gov This known interaction could be exploited to design probes based on the this compound scaffold to study the structure, function, and binding kinetics of such receptors.

Similarly, other dinitro-aromatic compounds have been synthesized to act as inhibitors for specific enzymes, such as tubulin. nih.gov A compound like this compound could be used in mechanistic studies to understand tubulin polymerization dynamics or to map the binding site of inhibitors through techniques like molecular docking and structural biology. nih.gov The dinitro-thienyl group offers a unique spectroscopic signature that could potentially be used for tracking the molecule within a biological system or for studying its binding interactions.

Contribution to Fundamental Understanding of Dinitro-Heteroaromatic Reactivity

The study of this compound provides valuable data for the field of physical organic chemistry, specifically concerning the reactivity of dinitro-substituted heteroaromatic systems. The thiophene ring's chemistry is significantly altered by the presence of two strongly electron-withdrawing nitro groups.

Key areas of fundamental interest include:

Electrophilicity and Nucleophilic Attack: The presence of two nitro groups greatly increases the electrophilic character of the thiophene ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.org Studying the kinetics and regioselectivity of these reactions with various nucleophiles can provide deeper insights into the electronic effects governing heteroaromatic reactivity.

Acidity of Ring Protons: The electron-withdrawing nitro groups increase the acidity of the remaining proton on the thiophene ring, facilitating deprotonation and subsequent reactions.

Comparison with Other Dinitro-Aromatics: Comparing the reactivity of this compound with other dinitro-aromatics, such as dinitrobenzene or dinitropyridine, can help delineate the specific role of the sulfur heteroatom and the five-membered ring structure in modulating electronic effects. Research on various nitrothiophenes has been a subject of interest for understanding these properties. acs.orgacs.org

The synthesis and characterization of this compound using techniques like NMR and mass spectrometry are essential first steps in building a comprehensive understanding of its chemical behavior. ontosight.ai These fundamental studies contribute to the broader knowledge base of heterocyclic chemistry, which is crucial for the rational design of new molecules with specific properties. nih.gov

Challenges and Future Directions in the Academic Study of 3 3,5 Dinitro 2 Thienyl Thiazolidine

Overcoming Synthetic Complexities and Improving Green Chemistry Aspects

The synthesis of 3-(3,5-Dinitro-2-thienyl)thiazolidine is not a trivial pursuit and is likely to involve multi-step processes that present significant challenges. Traditional synthetic routes for similar nitroaromatic and heterocyclic compounds often rely on harsh conditions and hazardous reagents, which are increasingly scrutinized under the principles of green chemistry. ijpsjournal.comresearchgate.net

The primary synthetic challenge lies in the controlled, regioselective nitration of the thiophene (B33073) precursor. Conventional nitration using mixed nitric and sulfuric acids is notoriously aggressive, often leading to over-nitration, unwanted isomers, and oxidative degradation of the sensitive thiophene ring. orgchemres.org The disposal of large quantities of acidic waste also poses a serious environmental problem. researchgate.net Future research must focus on milder and more selective nitrating agents. The use of inorganic nitrates like bismuth nitrate (B79036) supported on solid phases such as silica (B1680970) gel or montmorillonite (B579905) clay has shown promise for the nitration of other aromatic compounds and could be adapted for this synthesis. researchgate.net These methods can improve regioselectivity and simplify catalyst removal and recycling. researchgate.net

Another significant hurdle is the coupling of the dinitrothiophene core with the thiazolidine (B150603) ring. This likely involves nucleophilic substitution, where the amine of the thiazolidine ring displaces a leaving group on the thiophene ring. Such reactions can be sluggish and require high temperatures, potentially leading to decomposition of the nitro-rich compound.

To address these issues, a shift towards green and sustainable synthetic methodologies is imperative. ijpsjournal.com Techniques such as microwave-assisted synthesis and ultrasound irradiation have demonstrated remarkable success in accelerating reaction rates, improving yields, and reducing energy consumption in the formation of other heterocyclic systems. ijpsjournal.comnih.govmdpi.com Microwave-assisted synthesis, for example, can significantly shorten reaction times for creating heterocyclic compounds. ijpsjournal.com Similarly, ultrasound can enhance mass transfer and enable reactions under milder conditions, sometimes even in solvent-free systems. nih.govmdpi.com The development of electrochemical methods, which use electrons as a "reagent" to drive reactions, also offers a promising green alternative, avoiding the need for stoichiometric oxidants or reductants. rsc.org

Table 1: Comparison of Synthetic Methodologies for Heterocyclic Nitroaromatics

| Feature | Traditional Method (e.g., Mixed Acid Nitration) | Green Alternative (e.g., Solid-Supported Reagents, Microwave) |

|---|---|---|

| Reagents | Concentrated HNO₃/H₂SO₄ orgchemres.org | Supported nitrates (e.g., Bi(NO₃)₃ on silica), ionic liquids researchgate.netorgchemres.org |

| Solvents | Often requires harsh, non-recyclable solvents ijpsjournal.com | Safer solvents, solvent-free conditions ijpsjournal.comrsc.org |

| Conditions | High temperatures, harsh acidic conditions orgchemres.org | Mild conditions, reduced reaction times mdpi.com |

| Energy | Prolonged heating (high energy consumption) nih.gov | Microwave or ultrasound irradiation (energy efficient) ijpsjournal.commdpi.com |

| Waste | Large quantities of acid waste, NOx fumes researchgate.net | Recyclable catalysts, minimal byproducts researchgate.netrsc.org |

| Selectivity | Often poor regioselectivity, over-nitration orgchemres.org | Improved regioselectivity and product purity researchgate.netorganic-chemistry.org |

Advancing Computational Model Accuracy for Predictive Design

Given the potential energetic nature of this compound due to its high nitrogen and oxygen content, computational modeling is an invaluable tool for predictive design and for ensuring safe handling. mdpi.com The trial-and-error approach to synthesizing and characterizing potentially energetic materials is both time-consuming and hazardous. nih.gov Machine learning and computational chemistry offer a path to predict key properties in silico before embarking on challenging syntheses. nih.govllnl.gov

Future computational work should focus on several key areas. Firstly, high-level quantum chemistry calculations, such as Density Functional Theory (DFT), can be employed to predict fundamental properties. These include molecular geometry, electronic structure, vibrational frequencies (for comparison with spectroscopic data), and key parameters related to its energetic character, such as heat of formation and density. idu.ac.id For other heterocyclic compounds, DFT analyses have been successfully used to support pharmacokinetic properties and reactivity. rsc.org

Secondly, the development of accurate Quantitative Structure-Property Relationship (QSPR) models is crucial. idu.ac.id By building datasets of related nitrothiophene and thiazolidine compounds, machine learning algorithms can be trained to predict properties like thermal stability, impact sensitivity, and detonation performance. nih.gov This data-driven approach can significantly accelerate the discovery of new molecules with desired characteristics while flagging potentially unstable candidates early in the design phase. nih.gov

Furthermore, molecular docking simulations could explore the potential of this scaffold to interact with biological targets. While the prompt excludes detailed bioactivity profiles, the design of molecules for such purposes is a key academic direction. Studies on other thiazolidine derivatives have successfully used docking to predict binding affinities to enzymes, which can guide the design of new therapeutic agents. rsc.orgnih.gov Such models can help researchers decide if pursuing a medicinal chemistry angle for derivatives of this compound is a worthwhile endeavor.

Table 2: Application of Computational Models to this compound

| Computational Method | Predicted Properties / Application | Relevance to Study |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational spectra, heat of formation rsc.org | Provides fundamental structural and energetic data; aids in spectral interpretation. |

| Machine Learning / QSPR | Thermal stability, impact sensitivity, density, potential bioactivity nih.govidu.ac.id | Enables rapid screening of virtual derivatives for desired properties and safety. |

| Molecular Dynamics (MD) Simulation | Crystal packing, intermolecular interactions, conformational flexibility | Assesses solid-state properties and stability of the material. |

| Molecular Docking | Binding affinity and mode of interaction with biological targets (e.g., enzymes) nih.govnih.gov | Guides the predictive design of derivatives with potential therapeutic applications. |

Exploring Unconventional Reactivity and Novel Transformations

The chemical reactivity of this compound is expected to be rich and multifaceted, governed by the interplay between the electron-withdrawing nitro groups and the two distinct heterocyclic rings. A key future direction is to move beyond predictable reactions and explore novel transformations that can unlock new chemical space.

The dinitrothiophene ring is a prime site for nucleophilic aromatic substitution (SNAr), where a suitable nucleophile could displace one or both nitro groups. While this is a known reaction pathway, unconventional nucleophiles or reaction conditions could lead to novel structures. Furthermore, the selective reduction of the nitro groups is a significant challenge. Reducing both groups to amines is standard, but developing methods for the selective reduction of one nitro group over the other would provide a powerful synthetic handle for creating asymmetric derivatives.

Emerging synthetic methods could unlock new reaction pathways. For example, photocatalysis, which uses visible light to drive chemical reactions, has been successfully applied to the synthesis of other nitrogen-containing heterocycles and for ipso-nitration reactions. organic-chemistry.orgfrontiersin.org Subjecting this compound to various photocatalytic conditions could induce novel cyclizations, cross-couplings, or functional group transformations that are inaccessible through traditional thermal chemistry. Electrochemical synthesis offers another avenue, where the compound could be either oxidized or reduced to generate reactive intermediates capable of undergoing unique transformations. rsc.org

The thiazolidine ring also offers sites for chemical modification. The secondary amine, if derivatized, could be used as a point of attachment for other functional groups. The methylene (B1212753) group at the C5 position of some thiazolidinones is known to be reactive, and exploring similar reactivity in this specific scaffold could be a fruitful area of research. nih.gov

Table 3: Potential Novel Transformations

| Reaction Type | Reagents / Conditions | Potential Product / Application |

|---|---|---|

| Selective Nitro Reduction | Catalytic transfer hydrogenation, specific chemical reductants | Monoamino-nitro derivatives for further functionalization. |

| Photocatalytic C-H Functionalization | Visible light, photosensitizer, coupling partner frontiersin.org | Direct attachment of new groups to the thiophene or thiazolidine ring. |

| Electrochemical Ring Modification | Anodic oxidation or cathodic reduction rsc.org | Ring-opened products or novel cyclized structures. |

| Nucleophilic Aromatic Substitution (SNAr) | Unconventional nucleophiles (e.g., organometallics) | Access to derivatives with unique electronic and structural properties. |

Emerging Spectroscopic and Microscopic Techniques for Deeper Structural Understanding

A thorough understanding of the three-dimensional structure and intermolecular interactions of this compound is essential for explaining its properties and predicting its behavior. While standard techniques like NMR, mass spectrometry, and single-crystal X-ray diffraction are indispensable, emerging methods can provide deeper insights.

The nitro group has strong and characteristic vibrational modes, making Infrared (IR) and Raman spectroscopy powerful tools for its identification. spectroscopyonline.comlibretexts.org The symmetric and asymmetric stretching peaks of the NO₂ group are typically very intense. spectroscopyonline.com Advanced spectroscopic modeling can correlate the exact frequencies of these vibrations with the molecular structure and environment, offering more than just functional group identification. spiedigitallibrary.org Raman spectroscopy, in particular, is highly sensitive to the nitro group and can be used to study the material's properties under different conditions, such as pressure or temperature. spiedigitallibrary.orgacs.org

To probe the detailed solid-state structure, especially if suitable single crystals for diffraction are difficult to obtain, solid-state NMR (ssNMR) spectroscopy would be highly valuable. ssNMR can provide information on molecular conformation, crystal packing, and polymorphism, which are critical factors for energetic materials.

For a deeper understanding of the electronic properties and dynamics, ultrafast spectroscopic techniques like transient absorption spectroscopy could be employed. Given the presence of the nitroaromatic chromophore, this technique could map the excited-state relaxation pathways following photoexcitation, which is fundamental to understanding photosensitivity and energy dissipation mechanisms.

Finally, advanced microscopy techniques could reveal information about the material's morphology and surface properties. Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can visualize the arrangement of molecules on a surface, providing insights into crystal growth and the nature of intermolecular interactions, which are crucial for understanding the sensitivity and performance of energetic materials.

Table 4: Advanced Spectroscopic and Microscopic Characterization

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Raman Spectroscopy | Vibrational modes (especially NO₂), crystal lattice phonons spiedigitallibrary.orgacs.org | Structural confirmation, study of polymorphism and phase transitions. |

| Solid-State NMR (ssNMR) | Conformation, intermolecular distances, crystallographic non-equivalence | Detailed solid-state structure determination in the absence of single crystals. |

| Ultrafast Transient Absorption | Excited-state dynamics, energy relaxation pathways | Understanding of photosensitivity and fundamental energetic behavior. |

| Atomic Force Microscopy (AFM) | Surface topography, morphology of crystalline domains | Insight into crystal quality, defects, and surface properties. |

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3,5-Dinitro-2-thienyl)thiazolidine with high yield and purity?

Methodological Answer: The synthesis of thiazolidine derivatives typically involves cyclocondensation reactions. For example:

- Knoevenagel Condensation : React hydrazine intermediates (e.g., 1-(3,5-diphenylcyclohex-2-enylidene)hydrazine) with α-halogenated compounds under reflux in ethanol (80°C, 12 hours) to yield thiazolidinones (70–85% yield). Temperature and solvent choice (e.g., ethanol vs. acetic acid) critically influence regioselectivity .

- Catalyst-Free Thiazolidine Formation : Utilize physiological pH (7.4) and aqueous conditions for thiazolidine ring formation, avoiding toxic catalysts. This method achieves 60–75% yield under ambient conditions .

- Purification : Flash column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization from ethanol improves purity (>95%) .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Identify characteristic peaks for nitro groups (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and thiazolidine C–S bonds (670–620 cm⁻¹) .

- ¹H/¹³C NMR : The thiophene protons appear as doublets (δ 7.5–8.5 ppm), while the thiazolidine ring’s methylene groups resonate at δ 3.0–4.0 ppm. Nitro groups deshield adjacent carbons (δ 120–140 ppm in ¹³C NMR) .